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Compound of Interest

Compound Name:
5-(4-Methylbenzyl)-1H-indazol-3-

amine

Cat. No.: B8075939

Get Quote

Executive Summary: The Indazole Privilege
The indazole scaffold (

-indazole) acts as a critical bioisostere for indole and purine systems, offering a privileged core
for ATP-competitive kinase inhibitors, GPCR ligands, and ion channel modulators. While the N1
and C3 positions often engage in primary binding interactions (e.g., hinge binding in kinases),
the C5 position represents a strategic vector for optimizing physicochemical properties and
selectivity without disrupting the core binding mode.

This guide details the synthetic accessibility, electronic influence, and steric requirements of 5-

substituted indazoles, providing a roadmap for transforming hits into lead candidates.

The C5 Vector: Structural & Electronic Logic
The Solvent-Exposed "Handle"
In the context of Type I and Type II kinase inhibitors, the indazole core typically binds to the

hinge region via the N1-H (donor) and N2 (acceptor).
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Vector Direction: The C5 position projects substituents away from the ATP-binding cleft, often

towards the solvent front or into the ribose pocket, depending on the specific kinase

conformation (DFG-in vs. DFG-out).

Utility: This makes C5 the ideal position for introducing bulkier solubilizing groups (e.g.,

-methylpiperazine, morpholine) to improve ADME properties without incurring severe steric
penalties.

Electronic Tuning of the Hinge Binder
Substituents at C5 electronically communicate with the pyrazole ring through the fused

benzene system.

Electron-Withdrawing Groups (EWG): Groups like

,

, or

at C5 increase the acidity of the N1-proton (

modulation). This strengthens the hydrogen bond donor capability of N1 to the hinge region
backbone carbonyls (e.g., Glu, Leu residues).

Electron-Donating Groups (EDG): Groups like

or

increase electron density, potentially stabilizing the cation-pi interactions but weakening the
N1-H donor strength.

Synthetic Methodologies
Accessing the C5 position is predominantly achieved through Palladium-catalyzed cross-

coupling reactions on halogenated precursors. The Suzuki-Miyaura coupling is the industry

standard due to its tolerance of the free indazole NH (under specific conditions) and the

availability of boronic acids.

Protocol: Regioselective Synthesis via Suzuki Coupling
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Note: While unprotected indazoles can be coupled, protecting the N1 position is recommended

to prevent catalyst poisoning and ensure solubility.

Target: Synthesis of 5-aryl-1H-indazole from 5-bromo-1H-indazole.

Reagents & Materials:
Substrate: 5-Bromo-1H-indazole (or N-protected equivalent, e.g., 1-SEM-5-bromoindazole).

Coupling Partner: Aryl boronic acid (

eq).

Catalyst:

(

eq).

Base:

(

eq) or

.

Solvent: 1,4-Dioxane : Water (

ratio).

Atmosphere: Argon or Nitrogen.

Step-by-Step Workflow:
Degassing: Charge a reaction vial with 1,4-dioxane and water. Sparge with argon for 15

minutes to remove dissolved oxygen (critical to prevent homocoupling).

Loading: Add 5-bromoindazole, aryl boronic acid, base, and Pd catalyst to the vial under a

counter-flow of argon.
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Reaction: Seal the vial and heat to

for 4–12 hours. Monitor conversion via LC-MS (Target mass

).

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Wash with EtOAc.

Extraction: Partition filtrate between EtOAc and water. Wash organic layer with brine, dry

over

, and concentrate.

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Control Point: If using unprotected 5-bromoindazole, the reaction may require higher

catalyst loading (

) and longer times due to the coordination of the free nitrogen to the Palladium center.

SAR Case Studies & Data
Case Study: VEGFR-2/EGFR Dual Inhibition
Recent studies on 5-ethylsulfonyl-indazole derivatives demonstrate the power of C5

substitution.
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Compound
ID

C5
Substituent

C3
Substituent

VEGFR-2

(nM)

EGFR

(nM)
SAR Insight

Ref

(Pazopanib)
N/A N/A 30 >1000

Reference

standard.

Cmpd 7g 4-F-Phenyl 25 85

Sulfonyl at

C5 locks

conformation

and interacts

with His1026.

[1]

Cmpd 7k 4-Cl-Phenyl 23 90

Halogen at

C3 improves

hydrophobic

fit; C5

sulfonyl

maintains

potency.

Analogue X 4-F-Phenyl >500 >1000

Loss of C5

substituent

abolishes

activity.

Data Source: Synthesized derivatives from recent literature (e.g., Molecules 2023, RSC Adv

2021).

Case Study: ROCK-II Inhibition
In Rho-kinase (ROCK) inhibitors, the C5 position is often used to regain hydrogen bonding

interactions lost when scaffold hopping from isoquinolines.

Strategy: Introduction of amide or urea linkers at C5.

Outcome: A 5-amide linker allows the inhibitor to reach the Asp232/Asn219 residues,

restoring sub-nanomolar potency (
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).

Visualizations
Synthesis & Functionalization Workflow
This diagram illustrates the standard pathway from the bromo-precursor to the final active

pharmaceutical ingredient (API) candidate.

Key Reaction Parameters

5-Bromo-1H-indazole

Protection (SEM/THP)
(Optional but Recommended)NaH, SEM-Cl

Suzuki-Miyaura Coupling
(Pd(dppf)Cl2, Ar-B(OH)2)

Direct Coupling
(Lower Yield)

C-C Bond Formation
Deprotection
(TFA or HCl)Remove PG

5-Substituted Indazole
(Active Candidate)If Unprotected

Purification

Temp: 90-100°C
Solvent: Dioxane/H2O

Base: K2CO3

Click to download full resolution via product page

Caption: Figure 1. Synthetic pathway for C5 functionalization. Protection strategies (top path)

generally offer higher yields than direct coupling (bottom path).

SAR Decision Logic: The C5 Vector
This diagram guides the medicinal chemist on selecting C5 substituents based on the desired

biological outcome.
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Indazole C5 Position

Objective: Improve Solubility Objective: Increase Potency Objective: Selectivity

Append Solubilizing Tail
(Morpholine, Piperazine)

Electronic Tuning (EWG)
(-F, -CN, -SO2R)

Steric Exploration
(Target specific hydrophobic pockets)

Result: Lower LogD
Better Oral Bioavailability

Result: Increased N1 Acidity
Stronger Hinge H-Bond

Result: Avoid Off-Target
Steric Clashes

Click to download full resolution via product page

Caption: Figure 2. Strategic decision tree for modifying the C5 position to address specific drug

discovery bottlenecks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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